Rel-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine
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Overview
Description
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine: is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a trifluoromethyl-substituted alkene with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the interactions of cyclopropane derivatives with biological targets.
Medicine: In medicine, rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine may have potential as a lead compound for the development of new drugs. Its structural features could be exploited to design molecules with specific pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and lipophilicity, making it useful in various applications.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- rac-(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine
- rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine
Comparison: Compared to similar compounds, rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine is unique due to its specific substitution pattern. The presence of a methyl group at the 1-position and a trifluoromethyl group at the 2-position of the cyclopropane ring imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H8F3N |
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Molecular Weight |
139.12 g/mol |
IUPAC Name |
(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H8F3N/c1-4(9)2-3(4)5(6,7)8/h3H,2,9H2,1H3/t3-,4-/m1/s1 |
InChI Key |
XTUNEDRRBFLRLU-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@]1(C[C@H]1C(F)(F)F)N |
Canonical SMILES |
CC1(CC1C(F)(F)F)N |
Origin of Product |
United States |
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